molecular formula C14H13Br2NO3S B7565049 5-bromo-N-(4-bromo-2-methylphenyl)-2-methoxybenzene-1-sulfonamide

5-bromo-N-(4-bromo-2-methylphenyl)-2-methoxybenzene-1-sulfonamide

Cat. No.: B7565049
M. Wt: 435.1 g/mol
InChI Key: XCIMQJWSUQPQMP-UHFFFAOYSA-N
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Description

5-bromo-N-(4-bromo-2-methylphenyl)-2-methoxybenzene-1-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine atoms, a methoxy group, and a sulfonamide group, which contribute to its unique chemical properties.

Properties

IUPAC Name

5-bromo-N-(4-bromo-2-methylphenyl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Br2NO3S/c1-9-7-10(15)3-5-12(9)17-21(18,19)14-8-11(16)4-6-13(14)20-2/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIMQJWSUQPQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Br2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-bromo-2-methylphenyl)-2-methoxybenzene-1-sulfonamide typically involves multiple steps, including bromination, sulfonation, and amination reactions. The starting materials often include 2-methoxybenzenesulfonamide and 4-bromo-2-methylphenylamine. The reaction conditions may involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-bromo-2-methylphenyl)-2-methoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

5-bromo-N-(4-bromo-2-methylphenyl)-2-methoxybenzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-bromo-2-methylphenyl)-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-nitroaniline
  • N-(5-bromo-2-methylphenyl)acetamide
  • 2-bromo-N-methylbenzamide

Uniqueness

Compared to similar compounds, 5-bromo-N-(4-bromo-2-methylphenyl)-2-methoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

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